

A Technical Guide to 4-Bromo-2-phenylthiazole for Research Applications

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Compound of Interest

Compound Name: 4-Bromo-2-phenylthiazole

Cat. No.: B174040

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This technical guide provides an in-depth overview of **4-Bromo-2-phenylthiazole**, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. The thiazole ring is a core structure in numerous pharmacologically active compounds, including antifungal and anticancer agents.^{[1][2]} This document details commercial sourcing, synthesis protocols, and key biological applications to facilitate its use in a research setting.

Commercial Availability of 4-Bromo-2-phenylthiazole

For research and development purposes, **4-Bromo-2-phenylthiazole** is available from several chemical suppliers. Purity and available quantities may vary, and it is recommended to contact suppliers directly for the most current information and to request certificates of analysis.

Note on Nomenclature: This compound is commonly indexed under the CAS Number 57516-16-2.^[3] While the user request specified "**4-Bromo-2-phenylthiazole**", it is most frequently listed in supplier catalogs as 2-Bromo-4-phenylthiazole. The empirical formula is C₉H₆BrNS, and the molecular weight is approximately 240.12 g/mol.^{[3][4][5]}

Table 1: Commercial Suppliers and Product Specifications

Supplier	Product Name	CAS Number	Purity/Assay	Form	Melting Point (°C)
Sigma-Aldrich	2-Bromo-4-phenylthiazole	57516-16-2	97%	Solid	55-59
Amerigo Scientific	2-Bromo-4-phenylthiazole	57516-16-2	97%	-	-
ChemicalBook	2-(4-BROMO-PHENYL)-THIAZOLE	27149-27-5	-	-	-

Data is compiled from publicly available sources and is subject to change.[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)

Researchers should verify details with the respective suppliers.

Synthesis and Experimental Protocols

4-Bromo-2-phenylthiazole can be synthesized through various chemical routes. A common laboratory-scale method involves the diazotization of an aminothiazole precursor followed by a Sandmeyer-type reaction.

Protocol: Synthesis from 2-Amino-4-phenylthiazole

This protocol is adapted from a peer-reviewed synthesis method.[\[1\]](#)[\[8\]](#) It describes the conversion of 2-Amino-4-phenylthiazole to 2-Bromo-4-phenylthiazole using copper(I) bromide.

Materials:

- 4-Phenyl-2-aminothiazole (46.9 mmol)
- Copper(I) bromide (CuBr) (74.6 mmol)
- n-Butyl nitrite (74.6 mmol)
- Acetonitrile

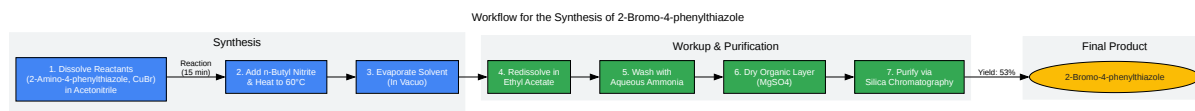
- Ethyl acetate
- Ammonia solution (0.1 M)
- Magnesium sulfate (MgSO_4)
- Heptane
- Silica gel for chromatography

Procedure:

- Dissolve 4-Phenyl-2-aminothiazole (8.1 g, 46.9 mmol) and CuBr (10.7 g, 74.6 mmol) in acetonitrile at room temperature.[\[1\]](#)
- Add n-Butyl nitrite (8.7 ml, 74.6 mmol) to the solution with stirring.[\[1\]](#)
- Heat the reaction mixture to 333 K (60°C). The reaction is typically complete within 15 minutes.[\[1\]](#)
- Evaporate the reaction mixture to dryness under vacuum.[\[1\]](#)
- Dissolve the resulting residue in ethyl acetate (50 ml).[\[1\]](#)
- Wash the organic layer twice with 0.1 M ammonia solution (2 x 50 ml).[\[1\]](#)
- Dry the organic layer over MgSO_4 and evaporate to dryness in vacuo.[\[1\]](#)
- Purify the residue by chromatography on silica gel using a heptane-ethyl acetate (70:3, v/v) mobile phase to yield the final product.[\[1\]](#)

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of 2-Bromo-4-phenylthiazole as described in the protocol.



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Workflow for the Synthesis of 2-Bromo-4-phenylthiazole.

Applications in Drug Discovery and Development

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[2] Derivatives have shown potential as antifungal, antitumor, and anti-inflammatory agents.[2][9]

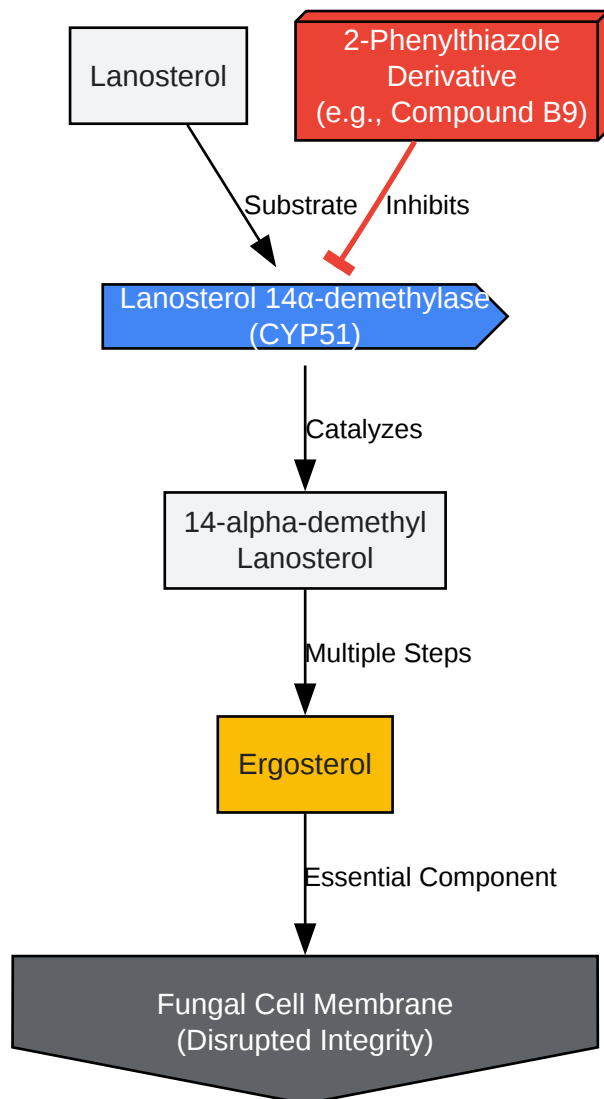
Antifungal Activity: Inhibition of CYP51

A primary application of 2-phenylthiazole derivatives is in the development of novel antifungal agents.[9] Many of these compounds function by inhibiting lanosterol 14 α -demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol.[10] Ergosterol is an essential component of the fungal cell membrane; its depletion disrupts membrane integrity and leads to fungal cell death.[9][10] The FDA-approved antifungal drug isavuconazole contains a phenylthiazole structure, highlighting the clinical relevance of this scaffold.[9]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The diagram below illustrates the mechanism by which 2-phenylthiazole derivatives inhibit the ergosterol biosynthesis pathway.

Mechanism of Action: CYP51 Inhibition

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Inhibition of the fungal ergosterol biosynthesis pathway.

In one study, novel 2-phenylthiazole derivatives were designed and synthesized as CYP51 inhibitors.[9] Compound B9 from this study demonstrated potent activity against several clinically relevant fungal strains, including *Candida albicans* and *Cryptococcus neoformans*.^[10] This highlights the potential for developing new therapeutics based on the **4-Bromo-2-phenylthiazole** scaffold.

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